molecular formula C10H16Cl3NO5S B15090823 Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside

Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside

Cat. No.: B15090823
M. Wt: 368.7 g/mol
InChI Key: CISXTWBKOOCPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside is a vital compound known for its ability to inhibit specific enzymes and pathways that are critically implicated in the progression of malignancies, viral infections, and inflammatory conditions. This compound belongs to the class of monosaccharides and has a molecular formula of C10H16Cl3NO5S with a molecular weight of 368.66 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside typically involves the reaction of 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside with ethyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. The process involves the use of cleanroom environments with varying classes from 100 to 100,000 to maintain the quality and safety of the product. The production capacity can range from kilograms to metric tons, ensuring a consistent supply for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may yield products with additional hydrogen atoms.

Scientific Research Applications

Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and pathways involved.

    Biology: It is used to study the inhibition of specific enzymes and pathways in biological systems.

    Industry: It is used in the production of various pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside involves the inhibition of specific enzymes and pathways that are critically implicated in the progression of malignancies, viral infections, and inflammatory conditions. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition disrupts the normal functioning of the pathways involved, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-deoxy-1-thio-2-[(trichloroacetyl)amino]-b-D-glucopyranoside
  • Ethyl 2-deoxy-1-thio-2-[(trichloroacetyl)amino]-b-D-glycero-hexopyranoside

Uniqueness

Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside is unique due to its specific inhibitory effects on enzymes and pathways critically implicated in the progression of malignancies, viral infections, and inflammatory conditions. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C10H16Cl3NO5S

Molecular Weight

368.7 g/mol

IUPAC Name

2,2,2-trichloro-N-[2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C10H16Cl3NO5S/c1-2-20-8-5(14-9(18)10(11,12)13)7(17)6(16)4(3-15)19-8/h4-8,15-17H,2-3H2,1H3,(H,14,18)

InChI Key

CISXTWBKOOCPCX-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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